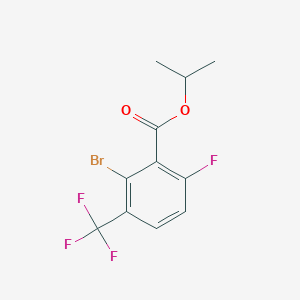

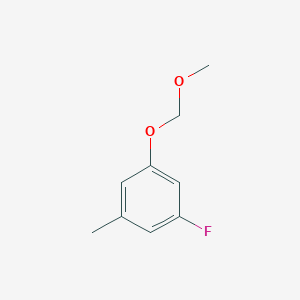

![molecular formula C16H16O2 B6294520 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271443-03-7](/img/structure/B6294520.png)

2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biphenyl compounds, such as the one you mentioned, are organic compounds that consist of two benzene rings linked together . They are widely used in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products .

Synthesis Analysis

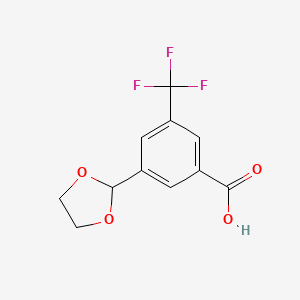

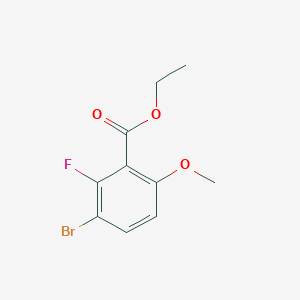

Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . The exact structure of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would require more specific information.Chemical Reactions Analysis

The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . The specific reactions of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . The specific physical and chemical properties of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen

Hantzsch Synthesis

The compound is used in the Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine . This synthesis leads to an unusual formation of 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene . This is the first example of cyclisation leading to a substituted pyran rather than 1,4-DHP under typical Hantzsch reaction conditions .

Biological and Medicinal Applications

Biphenyl derivatives, including “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde”, have a wide range of biological and medicinal applications . They are used in the synthesis of drugs for various diseases such as angina, hypertension, cancer, diabetes, and others .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as significant intermediates in organic chemistry .

Liquid Crystals

Biphenyl derivatives are used as building blocks for basic liquid crystals . They are the structural moiety of an extensive range of compounds with pharmacological activities .

Anti-HIV Activity

Some derivatives of “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde” have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Anti-Inflammatory Drugs

Biphenyl compounds, including “2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde”, are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) . They have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen .

Wirkmechanismus

Target of Action

It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that biphenyl compounds often undergo electrophilic substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .

Biochemical Pathways

The compound may be involved in various biochemical pathways, particularly those involving Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

It’s known that the stability of organoboron compounds, which are often used in suzuki–miyaura coupling reactions, can influence their bioavailability .

Result of Action

Biphenyl derivatives are known to have a wide range of biological and medicinal applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde. For instance, the stability of organoboron compounds can be influenced by air and moisture .

Safety and Hazards

Zukünftige Richtungen

The future directions for research and development of biphenyl compounds are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOMOIAXRGWCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

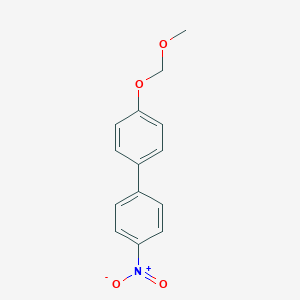

![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)

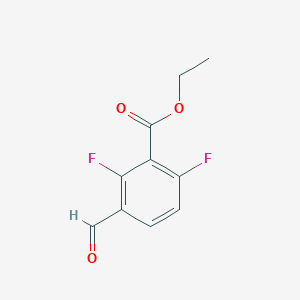

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)

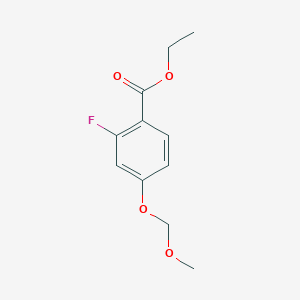

![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)